Cas no 941968-47-4 (1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea)

1-(1H-Indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic urea derivative featuring an indole moiety and a 2-methylcyclohexyl substituent. This compound is of interest in medicinal chemistry and biochemical research due to its potential as a modulator of biological pathways, particularly those involving indole-based signaling systems. Its structural complexity allows for selective interactions with protein targets, making it a valuable scaffold for drug discovery and enzyme inhibition studies. The 2-methylcyclohexyl group enhances lipophilicity, potentially improving membrane permeability. Researchers may explore its applications in developing novel therapeutics or as a probe for studying receptor-ligand interactions. The compound's stability and synthetic accessibility further support its utility in experimental settings.
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea structure
941968-47-4 structure
Product Name:1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
CAS No:941968-47-4
MF:C16H21N3O
MW:271.357443571091
CID:6621710
PubChem ID:18582259
Update Time:2025-06-09

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea Chemical and Physical Properties

Names and Identifiers

    • 941968-47-4
    • 3-(1H-indol-3-yl)-1-(2-methylcyclohexyl)urea
    • 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
    • AKOS024675310
    • F2740-0100
    • Inchi: 1S/C16H21N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h3,5,7,9-11,13,17H,2,4,6,8H2,1H3,(H2,18,19,20)
    • InChI Key: SPRIUNZPZBWWKA-UHFFFAOYSA-N
    • SMILES: N(C1C2=C(NC=1)C=CC=C2)C(NC1CCCCC1C)=O

Computed Properties

  • Exact Mass: 271.168462302g/mol
  • Monoisotopic Mass: 271.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 56.9Ų

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Additional information on 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea: An Overview of CAS No. 941968-47-4

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea, with the CAS number 941968-47-4, is a compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This urea derivative, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its biological activities and therapeutic potential.

The molecular structure of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea consists of an indole ring linked to a urea moiety, which is further substituted with a 2-methylcyclohexyl group. This combination of functional groups imparts the compound with a range of interesting properties, including high lipophilicity and the ability to interact with various biological targets. These characteristics make it a promising candidate for drug development, particularly in the areas of neurodegenerative diseases and cancer.

Recent research has highlighted the potential of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea as a modulator of protein-protein interactions (PPIs). PPIs play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases. Studies have shown that this compound can selectively disrupt specific PPIs, thereby modulating signaling pathways involved in disease progression. For instance, it has been demonstrated to inhibit the interaction between β-catenin and TCF/LEF transcription factors, which are key regulators in the Wnt signaling pathway. This pathway is known to be aberrantly activated in several types of cancer, making 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea a potential therapeutic agent for cancer treatment.

In addition to its anti-cancer properties, 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has also shown promise in neurodegenerative diseases. Research has indicated that it can protect neurons from oxidative stress and promote neurogenesis. These effects are attributed to its ability to modulate the expression of genes involved in cellular defense mechanisms and neuronal survival. For example, it has been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help neutralize reactive oxygen species (ROS) that can damage cellular components.

The pharmacokinetic properties of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea have also been extensively studied. Its high lipophilicity allows it to readily cross the blood-brain barrier (BBB), making it an attractive candidate for central nervous system (CNS) disorders. Furthermore, its metabolic stability and low toxicity profile make it suitable for long-term administration. Clinical trials are currently underway to evaluate its safety and efficacy in treating various conditions.

Beyond its therapeutic applications, 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has also been explored as a tool compound in chemical biology. Its ability to selectively modulate specific PPIs makes it a valuable probe for studying protein function and identifying new drug targets. Researchers have used this compound to investigate the role of various proteins in cellular signaling pathways and disease mechanisms, providing insights that could lead to the development of novel therapies.

In conclusion, 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea, identified by CAS number 941968-47-4, is a multifaceted compound with significant potential in both basic research and clinical applications. Its unique structural features and biological activities make it an exciting candidate for further investigation and development as a therapeutic agent. As research continues to uncover new aspects of its mechanism of action and therapeutic utility, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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